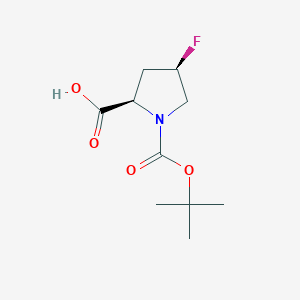

(4R)-1-Boc-4-fluoro-D-proline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWZXQOYEBWUTH-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (4R)-1-Boc-4-fluoro-D-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-1-Boc-4-fluoro-D-proline is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. The strategic placement of a fluorine atom at the C4 position of the D-proline ring, combined with the Boc-protecting group, imparts unique conformational properties and metabolic stability to peptides and proteins into which it is incorporated. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its impact on peptide and protein structure and function.

Core Chemical Properties

This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the tables below.

General and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆FNO₄ | [1][2] |

| Molecular Weight | 233.24 g/mol | [1][2] |

| CAS Number | 681128-51-8 | [1] |

| Appearance | Solid | |

| Purity | ≥95% to >99% | [1] |

| Melting Point | ~115-119 °C (for L-isomer) | |

| Topological Polar Surface Area (TPSA) | 66.84 Ų | [1] |

| LogP | 1.4185 | [1] |

Spectroscopic and Computational Data

| Property | Value | Reference |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--C[C@@H]1C(O)=O | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically starts from a readily available chiral precursor, such as cis-4-hydroxy-D-proline. A general synthetic workflow involves two key steps: Boc protection of the amine and fluorination of the hydroxyl group.

1. Boc Protection of cis-4-hydroxy-D-proline:

-

Materials: cis-4-hydroxy-D-proline, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Sodium hydroxide (B78521) (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve cis-4-hydroxy-D-proline in an aqueous solution of NaOH.

-

Add a solution of Boc₂O in dioxane dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter, wash with cold water, and dry the resulting solid to obtain 1-Boc-cis-4-hydroxy-D-proline.

-

2. Fluorination of 1-Boc-cis-4-hydroxy-D-proline:

-

Materials: 1-Boc-cis-4-hydroxy-D-proline, Deoxofluorinating agent (e.g., Diethylaminosulfur trifluoride (DAST), Morpholinosulfur trifluoride, or Nosyl fluoride), Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene).

-

Procedure:

-

Dissolve 1-Boc-cis-4-hydroxy-D-proline in an anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add the deoxofluorinating agent dropwise to the cooled solution.

-

Allow the reaction to proceed at low temperature for a specified time, then slowly warm to room temperature.

-

Quench the reaction carefully with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.[3][4]

-

The following diagram illustrates a generalized workflow for the synthesis:

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. ¹⁹F NMR is crucial for verifying the presence and chemical environment of the fluorine atom.[5][6]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Impact on Peptide and Protein Conformation

The incorporation of (4R)-4-fluoro-D-proline into a peptide chain has profound and predictable effects on its local conformation due to stereoelectronic effects.

The electron-withdrawing fluorine atom at the 4R position stabilizes a specific pyrrolidine (B122466) ring pucker and influences the cis/trans isomerism of the preceding peptide bond.[7][8] Specifically, (4R)-4-fluoro-D-proline favors a Cγ-exo ring pucker and a trans conformation of the Xaa-Pro bond (where Xaa is the preceding amino acid).[7][8] This is in contrast to its diastereomer, (4S)-4-fluoro-L-proline, which favors a Cγ-endo pucker and a cis Xaa-Pro bond.[8]

This conformational control can be leveraged to:

-

Enhance Protein Stability: By pre-organizing a peptide backbone into a desired conformation, (4R)-4-fluoro-D-proline can increase the thermodynamic stability of proteins. For instance, replacing proline with (4R)-fluoroproline in ubiquitin has been shown to enhance its stability.[9]

-

Modulate Protein Folding: The fluorine substituent can lower the rotational barrier for cis-trans isomerization of the prolyl bond, which can in turn affect the kinetics of protein folding.[3][10]

-

Influence Biological Activity: The fixed conformation can lead to enhanced binding affinity for biological targets or alter the mechanism of action of bioactive peptides.

The following diagram illustrates the conformational preferences induced by (4R)- and (4S)-fluoroprolines:

Applications in Drug Development

The unique properties of this compound make it a valuable building block in the design of novel therapeutics.

Enzyme Inhibitors

Peptides containing 4-fluoroproline (B1262513) have been investigated as inhibitors of several enzymes:

-

Thrombin: Incorporation of (4R)-fluoroproline into peptide-based thrombin inhibitors has been shown to retain potency while improving metabolic stability.[3] The preference for the exo ring pucker is crucial for binding to the enzyme's active site.[3]

-

Fibroblast Activation Protein (FAP): FAP is a serine protease implicated in cancer.[11][12] The design of selective FAP inhibitors is an active area of research, and the conformational constraints imposed by fluorinated prolines can be exploited to enhance inhibitor selectivity and potency.[13]

Antimicrobial Peptides

Substitution of proline residues with (4R)-fluoro-l-proline in the antimicrobial peptide Api137 has been shown to significantly impact its mechanism of action.[14] The (4R)-Fpr16 analog, in particular, demonstrated potent inhibition of bacterial ribosome assembly, highlighting the potential for creating novel antibiotics with distinct mechanisms.[14]

The following diagram illustrates a logical workflow for the application of this compound in drug discovery:

References

- 1. chemscene.com [chemscene.com]

- 2. adooq.com [adooq.com]

- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 [mdpi.com]

(4R)-1-Boc-4-fluoro-D-proline: A Comprehensive Technical Guide for Researchers

CAS Number: 681128-51-8

This technical guide provides an in-depth overview of (4R)-1-Boc-4-fluoro-D-proline, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

This compound, with the molecular formula C₁₀H₁₆FNO₄ and a molecular weight of 233.24 g/mol , is a valuable building block in the synthesis of peptidomimetics and other complex organic molecules.[1][2] The introduction of a fluorine atom at the 4R position of the proline ring imparts unique conformational constraints and electronic properties, which can enhance the biological activity and metabolic stability of the resulting compounds.

| Property | Value | Reference |

| CAS Number | 681128-51-8 | [1] |

| Molecular Formula | C₁₀H₁₆FNO₄ | [1] |

| Molecular Weight | 233.24 | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | 4°C (short term), -20°C (long term) | [1][2] |

Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes some of the key suppliers and their offerings.

| Supplier | Catalog Number | Purity | Available Quantities |

| ChemScene | CS-0053468 | ≥95% | 1g, 5g, 10g |

| AdooQ Bioscience | A23053 | >99% (HPLC) | 1g, 5g, 10g, 25g |

| MedChemExpress | HY-W015943 | Not specified | 1g, 5g, 10g, 25g |

Synthesis of this compound

The synthesis of this compound is typically achieved from the readily available starting material, cis-4-hydroxy-D-proline. The following is a representative experimental protocol for its preparation.

Experimental Protocol: Synthesis from cis-4-Hydroxy-D-proline

Materials:

-

cis-4-Hydroxy-D-proline

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane

-

Water

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Boc Protection of cis-4-Hydroxy-D-proline:

-

Dissolve cis-4-hydroxy-D-proline in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid.

-

-

Fluorination using DAST:

-

Dissolve the Boc-protected hydroxyproline (B1673980) from the previous step in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add DAST (1.2 equivalents) to the cooled solution.

-

Stir the reaction mixture at -78°C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

-

Applications in Drug Discovery

This compound is a key building block in the synthesis of various biologically active molecules, including peptidomimetics, dihydropyridopyrimidines, and pyridopyrimidines.[2][3] Its incorporation can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. A notable application is in the development of covalent inhibitors targeting the KRAS G12C mutant protein, a critical oncogene in several cancers.

Role in the Development of KRAS G12C Inhibitors

The KRAS protein is a central node in cellular signaling pathways that control cell growth, proliferation, and survival.[4] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, creates a druggable pocket that can be targeted by covalent inhibitors. These inhibitors form an irreversible bond with the mutant cysteine, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling.

The unique stereochemistry and electronic properties of this compound make it an attractive component in the design of these inhibitors, contributing to the overall conformation and binding affinity of the final molecule to the KRAS G12C protein.

Below is a diagram illustrating the KRAS signaling pathway and the mechanism of action of covalent inhibitors.

Caption: KRAS signaling pathway and inhibition.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be readily incorporated into peptide chains using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The following is a general workflow for its incorporation.

Experimental Workflow: Boc-SPPS

References

An In-depth Technical Guide on the Structure and Conformation of (4R)-1-Boc-4-fluoro-D-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and conformational properties of (4R)-1-Boc-4-fluoro-D-proline, a fluorinated amino acid derivative of significant interest in medicinal chemistry and protein engineering. The introduction of a fluorine atom at the 4R position of the proline ring introduces unique stereoelectronic effects that profoundly influence its conformation, making it a valuable tool for modulating peptide and protein structure and function.

Core Structural Features and Conformational Bias

This compound is a derivative of D-proline featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a fluorine atom at the C4 position with R stereochemistry.[1][2][3] The defining characteristic of this molecule is the strong conformational bias induced by the electronegative fluorine substituent.

The five-membered pyrrolidine (B122466) ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker).[4] In unsubstituted proline, the energy difference between these two states is minimal (~0.5 kcal/mol), allowing for rapid interconversion.[5] However, the stereospecific introduction of a fluorine atom at the C4 position dramatically shifts this equilibrium.

Due to a stereoelectronic interaction known as the gauche effect, the C-F bond preferentially orients itself antiperiplanar to adjacent C-H bonds.[5][6] For the (4R) stereoisomer, this energetically favorable arrangement is achieved when the pyrrolidine ring adopts a Cγ-exo pucker.[6][7] This strong preference for the Cγ-exo conformation "freezes" the ring in a specific state, which has significant downstream consequences for the backbone torsion angles of peptides incorporating this residue.[6]

Furthermore, the ring pucker is directly correlated with the conformation of the preceding peptide bond (the ω angle). The Cγ-exo pucker stabilized by the (4R)-fluoro substituent strongly favors the trans conformation of the amide bond.[7][8] This is a critical feature for peptide design, as the cis/trans isomerization of prolyl bonds is often a rate-limiting step in protein folding.[8]

Visualization of Conformational Equilibrium

The following diagram illustrates the conformational equilibrium of the proline ring and the influence of the (4R)-fluoro substituent.

References

- 1. adooq.com [adooq.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sources and Procurement of Enantiopure (4R)-1-Boc-4-fluoro-D-proline: A Technical Guide

For researchers, scientists, and professionals in drug development, the procurement of high-quality, enantiopure starting materials is a critical first step in the synthesis of novel chemical entities. This guide provides an in-depth overview of the commercial sources for (4R)-1-Boc-4-fluoro-D-proline, a key building block in medicinal chemistry.

Summary of Commercial Suppliers

A survey of chemical suppliers reveals several sources for enantiopure this compound. The following table summarizes the key quantitative data available from prominent vendors to facilitate a comparative analysis for procurement.

| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |

| AdooQ Bioscience | A23053 | >99% (HPLC) | C₁₀H₁₆FNO₄ | 233.24 | Lyophilized at -20°C, desiccated. Stable for 36 months. In solution, use within 1 month at -20°C.[1] |

| MedChemExpress | HY-W015873 | Not specified | C₁₀H₁₆FNO₄ | 233.24 | Solution: -80°C for 6 months, -20°C for 1 month.[2] |

| ChemScene | CS-0053468 | ≥95% | C₁₀H₁₆FNO₄ | 233.24 | 4°C. Shipped at room temperature in the continental US.[3] |

| Prisun Pharmatech | Not specified | 99% Min | Not specified | Not specified | Not specified |

Experimental Protocols

Detailed experimental protocols for the synthesis and quality control of this compound are proprietary to the individual suppliers and are not publicly available. However, quality is typically assured through standard analytical techniques. Purity is commonly determined by High-Performance Liquid Chromatography (HPLC), and the structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Researchers should request a Certificate of Analysis (CoA) from the supplier, which will provide lot-specific data on purity and other quality control parameters.

Procurement Workflow

The process of identifying and procuring this compound from a commercial supplier can be streamlined by following a logical workflow. The diagram below illustrates the key steps involved, from initial supplier identification to post-delivery verification.

References

The Role of Fluorine Substitution in D-Proline Analogs: A Technical Guide for Researchers

An in-depth exploration of the synthesis, conformational control, and biomedical applications of fluorinated D-proline analogs, providing researchers and drug development professionals with a comprehensive resource for leveraging these powerful tools in peptide and protein engineering.

The strategic incorporation of fluorine into D-proline analogs has emerged as a transformative approach in medicinal chemistry and chemical biology. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound effects on the conformation, stability, and biological activity of peptides and proteins. This technical guide delves into the core principles of fluorine substitution in D-proline analogs, offering a detailed overview of their synthesis, conformational consequences, and applications in drug discovery and biomedical research.

Conformational Control: The Gauche Effect and Proline Pucker

The pyrrolidine (B122466) ring of proline exists in a dynamic equilibrium between two principal puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). This conformational preference, along with the cis-trans isomerization of the preceding peptide bond, plays a crucial role in determining the three-dimensional structure and function of proline-containing peptides and proteins.[1][2]

Fluorine substitution at the C4 position of the proline ring provides a powerful tool to predictably manipulate this equilibrium through the gauche effect . This stereoelectronic effect describes the tendency of adjacent bonds with electronegative substituents to adopt a gauche conformation (a dihedral angle of approximately 60°).

-

(4R)-Fluoroproline (4R-FPro) : The fluorine atom at the 4R position favors a Cγ-exo pucker . This conformation stabilizes the trans isomer of the preceding peptide bond.[2]

-

(4S)-Fluoroproline (4S-FPro) : Conversely, a fluorine atom at the 4S position promotes a Cγ-endo pucker , which in turn favors the cis conformation of the peptide bond.[2]

This stereospecific control over ring pucker and amide bond isomerization allows for the rational design of peptides and proteins with enhanced stability, altered folding kinetics, and modulated biological activity.[3]

Quantitative Impact of Fluorination on Proline Conformation

The conformational preferences induced by fluorine substitution can be quantified using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The data below, compiled from studies on model peptides, illustrates the significant influence of fluorination on the cis/trans isomer population.

| Proline Analog | Preceding Amino Acid | Solvent | % cis Isomer | % trans Isomer | Ktrans/cis | Reference |

| D-Proline | Acetyl | CDCl₃ | 7 | 93 | 13.3 | [1] |

| (4R)-Fluoro-D-proline | Acetyl | CDCl₃ | <5 | >95 | >19 | [1] |

| (4S)-Fluoro-D-proline | Acetyl | CDCl₃ | 30 | 70 | 2.3 | [1] |

| 4,4-Difluoro-D-proline | Acetyl | CDCl₃ | 10 | 90 | 9.0 | [1] |

Synthesis of Fluorinated D-Proline Analogs

The synthesis of fluorinated D-proline analogs typically starts from commercially available hydroxyproline. The key step involves the stereospecific displacement of a hydroxyl group with fluoride (B91410).

General Synthetic Workflow

The following diagram illustrates a common synthetic route for the preparation of 4-fluoro-D-proline analogs.

Detailed Experimental Protocol: Synthesis of N-Boc-(4S)-fluoro-D-proline

This protocol outlines the synthesis of N-Boc-(4S)-fluoro-D-proline from N-Boc-(4R)-hydroxy-D-proline methyl ester, a common precursor.[4]

Materials:

-

N-Boc-(4R)-hydroxy-D-proline methyl ester

-

2-Nitrobenzenesulfonyl chloride (Nosyl chloride)

-

Dichloromethane (DCM)

-

Potassium fluoride (KF)

-

18-Crown-6

-

Acetonitrile

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Nosylation: Dissolve N-Boc-(4R)-hydroxy-D-proline methyl ester in pyridine and cool to 0°C. Add nosyl chloride portion-wise and stir the reaction mixture at room temperature overnight. After completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the nosylated intermediate.

-

Fluorination: To a solution of the nosylated intermediate in acetonitrile, add KF and 18-crown-6. Heat the reaction mixture to reflux and monitor the progress by TLC. After completion, cool the reaction mixture to room temperature, filter, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude fluorinated ester.

-

Hydrolysis: Dissolve the crude fluorinated ester in a mixture of THF and water. Add LiOH and stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford N-Boc-(4S)-fluoro-D-proline.

Incorporation into Peptides and Purification

Fluorinated D-proline analogs are readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc or Boc chemistry.[5][6]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram depicts the key steps in incorporating a fluorinated D-proline analog into a peptide chain via Fmoc-based SPPS.

Purification Protocol: Reversed-Phase HPLC

Crude peptides containing fluorinated D-proline analogs are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[2][7][8]

Typical Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of increasing mobile phase B concentration (e.g., 5% to 95% B over 30 minutes).

-

Detection: UV absorbance at 214 nm and 280 nm.

Fractions are collected and analyzed for purity by analytical HPLC and mass spectrometry. Pure fractions are then pooled and lyophilized.

Impact on Biological Activity and Signaling Pathways

The conformational constraints imposed by fluorine substitution can have a profound impact on the biological activity of peptides. By pre-organizing a peptide into a specific conformation, fluorine can enhance binding affinity for a biological target, improve metabolic stability, and modulate signaling pathways.

Proline-Rich Motifs and SH3 Domain Interactions

Proline-rich motifs (PRMs) are common in signaling proteins and serve as recognition sites for various protein domains, such as Src homology 3 (SH3) domains.[9][10][11][12][13] These interactions are crucial for the assembly of signaling complexes that regulate diverse cellular processes, including cell growth, differentiation, and cytoskeletal organization.

The conformation of the polyproline type II (PPII) helix, which is characteristic of many PRMs, is critical for SH3 domain binding. By substituting proline with fluorinated analogs, it is possible to modulate the stability of the PPII helix and, consequently, the affinity of the PRM for its cognate SH3 domain.

Signaling Pathway Example: SH3 Domain-Mediated Signaling

The following diagram illustrates a simplified signaling pathway involving the interaction of a proline-rich motif with an SH3 domain-containing adapter protein, leading to the activation of a downstream kinase cascade. Fluorine substitution in the proline-rich ligand can either enhance or diminish this interaction, thereby modulating the signaling output.

References

- 1. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. chem.uci.edu [chem.uci.edu]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. quora.com [quora.com]

- 10. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. limlab.ucsf.edu [limlab.ucsf.edu]

- 13. researchgate.net [researchgate.net]

Unlocking Conformational Control: A Technical Guide to the Analysis of 4-Fluoroproline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into proline residues offers a powerful tool for modulating peptide and protein conformation, stability, and function. This technical guide provides an in-depth exploration of the conformational analysis of 4-fluoroproline (B1262513) derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying principles and workflows. By understanding and harnessing the stereoelectronic effects of fluorine, researchers can rationally design molecules with desired structural properties for applications in drug discovery and chemical biology.

Core Principles: The Stereoelectronic Influence of Fluorine

The unique properties of 4-fluoroproline derivatives stem from the strong inductive effect of the fluorine atom, which has three primary consequences:

-

Enforcing Pyrrolidine (B122466) Ring Pucker: The gauche effect, an orbital interaction between the C-F bond and adjacent C-H or C-N bonds, biases the pucker of the five-membered pyrrolidine ring.[1][2] This results in a preference for a Cγ-exo pucker in (2S, 4R)-4-fluoroproline (Flp) and a Cγ-endo pucker in (2S, 4S)-4-fluoroproline (flp).[1][2]

-

Biasing Peptide Bond Conformation: The ring pucker, in turn, influences the conformation of the preceding peptide bond. The exo pucker favored by Flp is associated with stronger n→π* interactions between adjacent carbonyl groups, which stabilizes the trans conformation of the prolyl amide bond.[1] Conversely, the endo pucker in flp weakens this interaction, leading to a higher population of the cis isomer compared to Flp.[1]

-

Accelerating Cis/Trans Isomerization: The electron-withdrawing nature of fluorine reduces the double-bond character of the amide bond, thereby lowering the rotational barrier and accelerating the interconversion between the cis and trans isomers.[1][3]

These subtle yet predictable modulations allow for the fine-tuning of peptide and protein architecture, impacting everything from thermal stability to biological activity.[1][2][3]

Quantitative Conformational Data

The conformational preferences of 4-fluoroproline derivatives have been quantified using various techniques, primarily NMR spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations.[1] The following tables summarize key data for N-acetyl-4-fluoroproline methyl ester (Ac-Fpr-OMe), a common model system.

| Derivative | Pucker Preference | trans:cis Ratio | φ (phi) Dihedral Angle | ψ (psi) Dihedral Angle | Method |

| Ac-(4R)-Fpr-OMe (Flp) | exo | 6:1 | - | ~140° | NMR, DFT |

| Ac-(4S)-Fpr-OMe (flp) | endo | 20:1 | - | ~170° | NMR, DFT |

Table 1: Conformational preferences of Ac-4-fluoroproline-OMe derivatives. Data sourced from studies utilizing NMR spectroscopy and DFT calculations.[1]

The fluorination at the 4-position has a notable impact on the ψ main-chain dihedral angle, with a difference of up to 30° observed between the exo pucker of Flp and the endo pucker of flp.[1]

Experimental Protocols for Conformational Analysis

A multi-faceted approach is typically employed to thoroughly characterize the conformational landscape of 4-fluoroproline-containing peptides.

Peptide Synthesis

Peptides incorporating 4-fluoroproline derivatives are most commonly synthesized using solid-phase peptide synthesis (SPPS). Commercially available Fmoc-protected 4-fluoroproline monomers can be incorporated directly into the peptide chain. An alternative "proline editing" technique involves the post-synthetic modification of a 4-hydroxyproline (B1632879) residue on the resin to introduce the fluorine atom.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful solution-state technique for determining conformational equilibria.

-

Sample Preparation: Lyophilized peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃CN) to a concentration of 1-5 mM. A known concentration of an internal standard (e.g., DSS or TSP) is added for chemical shift referencing.

-

Data Acquisition: A suite of 1D (¹H, ¹⁹F) and 2D (COSY, TOCSY, NOESY, HSQC) NMR experiments are performed on a high-field spectrometer (≥500 MHz).

-

Data Analysis:

-

Cis/Trans Ratio: The ratio of cis and trans isomers is determined by integrating the distinct sets of signals for each conformer in the ¹H NMR spectrum.

-

Puckering Bias: The preference for endo or exo puckering is determined by analyzing the ³J(Hα, Hβ) coupling constants and intra-residue NOEs between the α-proton and the δ-protons. The Karplus equation is used to relate the coupling constants to dihedral angles.

-

¹⁹F NMR: The ¹⁹F chemical shift is highly sensitive to the local electronic environment and can serve as a sensitive probe of conformation.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information in the solid state.

-

Crystallization: The purified peptide is screened against a wide array of crystallization conditions (precipitants, buffers, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Data Collection: A suitable crystal is cryo-cooled and exposed to a monochromatic X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like molecular replacement or anomalous diffraction (if heavy atoms are present). An initial model of the peptide is built into the resulting electron density map and refined to yield the final atomic coordinates.

Computational Modeling

In silico methods complement experimental data and provide insights into the energetics of different conformations.

-

Model Building: A model of the 4-fluoroproline-containing peptide is built using molecular modeling software.

-

Conformational Search: A systematic search of the conformational space is performed to identify low-energy conformers.

-

Quantum Mechanical Calculations: The geometries of the identified conformers are optimized and their relative energies calculated using density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Solvent effects can be modeled using implicit solvent models.

Visualization of Workflows and Principles

The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows central to the conformational analysis of 4-fluoroproline derivatives.

References

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorine Advantage: A Technical Guide to the Discovery and Significance of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in chemical biology, drug discovery, and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of fluorinated amino acids (FAAs). By leveraging the unique physicochemical properties of fluorine, researchers can exquisitely modulate the characteristics of peptides and proteins, leading to enhanced therapeutic potential, novel biological probes, and advanced biomaterials. This document details the journey from the initial discovery of the first natural FAA to the sophisticated synthetic methodologies and cutting-edge applications that define the field today. It serves as an in-depth resource for professionals seeking to harness the power of fluorination in their research and development endeavors.

A Historical Perspective: The Dawn of Fluorinated Amino Acids

The journey into the world of fluorinated amino acids began with a serendipitous discovery in nature. In the mid-20th century, the first and to-date only naturally occurring fluorinated amino acid, 4-fluoro-L-threonine , was isolated from the bacterium Streptomyces cattleya. This discovery provided compelling evidence that biological systems could indeed produce organofluorine compounds and hinted at the potential for fluorine to influence biological activity.

The development of the first fluoride-containing drug, fludrocortisone, in the 1950s, further catalyzed interest in the strategic incorporation of fluorine to enhance the biological properties of organic molecules.[1] This pivotal moment in medicinal chemistry set the stage for the deliberate synthesis and investigation of non-natural fluorinated amino acids. Early synthetic efforts focused on derivatives of common amino acids, with the goal of understanding how the unique properties of fluorine would manifest in a biological context.

A timeline of key milestones in the discovery and development of fluorinated amino acids is presented below:

| Year | Milestone | Key Scientists/Contributors | Significance |

| 1886 | Isolation of elemental fluorine. | Henri Moissan | Foundational for all subsequent organofluorine chemistry. |

| 1950s | Discovery of 4-fluoro-L-threonine. | Researchers studying Streptomyces cattleya | Demonstrated the existence of naturally occurring fluorinated amino acids. |

| Mid-1950s | Development of fludrocortisone. | Pharmaceutical researchers | Provided strong evidence for the use of fluorine to improve drug properties.[1] |

| Late 20th Century | Development of diverse synthetic methods for FAAs. | Numerous organic chemists | Enabled the creation of a wide array of fluorinated amino acids with varying degrees of fluorination and at different positions. |

| 2000s-Present | Expansion of FAA applications in protein engineering, ¹⁹F NMR, and drug design. | The broader scientific community | Solidified the role of FAAs as indispensable tools in modern biotechnology and medicine. |

The Significance of Fluorination: Tailoring Molecular Properties

The introduction of fluorine into amino acids imparts a range of unique and powerful properties that can be exploited in various scientific disciplines. The high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond are central to these effects.

Physicochemical Properties

Fluorination significantly alters the physicochemical properties of amino acid side chains, including their acidity, hydrophobicity, and conformational preferences. These modifications can have profound effects on the structure, stability, and function of peptides and proteins.

| Property | Effect of Fluorination | Rationale |

| pKa | Generally decreases (increases acidity). | The strong electron-withdrawing nature of fluorine stabilizes the conjugate base. |

| Hydrophobicity (logP) | Generally increases. | The C-F bond is more hydrophobic than the C-H bond, leading to increased lipophilicity. |

| Conformational Preference | Can induce specific dihedral angle preferences and secondary structures. | Steric and electronic effects of fluorine can restrict side-chain rotation and favor specific backbone conformations.[2][3] |

| Dipole Moment | Introduces a significant local dipole moment. | The large difference in electronegativity between carbon and fluorine creates a highly polarized bond. |

Applications in Drug Discovery and Development

The ability to fine-tune molecular properties makes fluorinated amino acids highly valuable in medicinal chemistry. Their incorporation into peptide-based drugs or small molecule therapeutics can lead to:

-

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.

-

Improved Binding Affinity: The unique electronic and conformational effects of fluorine can lead to more potent interactions with biological targets.

-

Increased Membrane Permeability: Enhanced lipophilicity can improve the ability of a drug to cross cell membranes.

-

Modulation of Bioavailability: By altering physicochemical properties, the absorption, distribution, metabolism, and excretion (ADME) profile of a drug can be optimized.

Protein Engineering and Design

In the realm of protein engineering, fluorinated amino acids serve as powerful tools to:

-

Increase Protein Stability: The introduction of fluorinated residues, particularly in the hydrophobic core of a protein, can enhance thermal and chemical stability.[4]

-

Modulate Protein Folding: The conformational constraints imposed by fluorination can be used to direct protein folding pathways and stabilize desired secondary structures.[2]

-

Alter Enzyme Activity: The electronic effects of fluorine can modify the catalytic activity of enzymes when incorporated at or near the active site.

A Unique Probe for Biophysical Studies: ¹⁹F Nuclear Magnetic Resonance (NMR)

Fluorine's nuclear spin of ½, 100% natural abundance, and high gyromagnetic ratio make it an excellent nucleus for NMR spectroscopy.[5] Since fluorine is virtually absent in biological systems, the incorporation of a fluorinated amino acid provides a unique and sensitive spectroscopic probe with no background signal.[5] ¹⁹F NMR is widely used to study:

-

Protein Structure and Dynamics: Changes in the chemical environment around the fluorine nucleus report on protein conformation and flexibility.

-

Protein-Ligand Interactions: Binding of a ligand to a protein containing a fluorinated amino acid can be monitored by changes in the ¹⁹F NMR signal, allowing for the determination of binding affinities and kinetics.[1][6]

-

In-cell NMR: The lack of background signal makes ¹⁹F NMR particularly well-suited for studying proteins in the complex environment of a living cell.[]

Synthesis and Incorporation of Fluorinated Amino Acids: A Methodological Overview

The synthesis of fluorinated amino acids presents unique challenges due to the reactivity of fluorine-containing reagents. However, a variety of robust synthetic strategies have been developed.

General Synthetic Strategies

The synthesis of fluorinated amino acids can be broadly categorized into two main approaches:

-

Building Block Approach: This strategy involves the use of readily available fluorinated starting materials that are then elaborated to introduce the amino and carboxyl functionalities.

-

Late-Stage Fluorination: In this approach, a non-fluorinated amino acid precursor is synthesized first, and the fluorine atom or a fluorine-containing group is introduced in a later step.

The logical relationship between these strategies is depicted below:

References

- 1. benchchem.com [benchchem.com]

- 2. Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions [udspace.udel.edu]

- 3. ClinPGx [clinpgx.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (4R)-1-Boc-4-fluoro-D-proline in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (4R)-1-Boc-4-fluoro-D-proline in peptide synthesis. This unique amino acid analogue offers powerful tools for influencing peptide conformation, stability, and biological activity, making it a valuable asset in peptide design and drug discovery.

Introduction

This compound, a synthetic derivative of the proteinogenic amino acid proline, is distinguished by the stereospecific placement of a fluorine atom at the 4R position of the pyrrolidine (B122466) ring. This modification introduces potent stereoelectronic effects that significantly influence the local geometry of the peptide backbone.[1][2][3] The high electronegativity of the fluorine atom favors a Cγ-exo ring pucker, which in turn promotes a trans conformation of the preceding peptide bond.[3][4] This conformational control allows for the rational design of peptides with enhanced structural integrity and stability.[2][5]

The incorporation of (4R)-fluoroproline (Flp) has been shown to stabilize secondary structures such as polyproline II (PPII) helices and the collagen triple helix.[1][2][5] Furthermore, the fluorine atom serves as a sensitive reporter for ¹⁹F NMR studies, enabling detailed conformational analysis and investigations into peptide-protein interactions.[1][4][6]

Key Applications

-

Conformational Control and Stabilization: The primary application of this compound is to enforce a trans geometry at the Xaa-Pro bond, thereby stabilizing specific peptide conformations.[3] This is particularly useful in the design of bioactive peptides where a defined structure is crucial for receptor binding.

-

Enhanced Protein Stability: By promoting a specific ring pucker, (4R)-fluoroproline can enhance the thermal stability of proteins and peptide assemblies, such as collagen mimetic peptides.[1][2]

-

¹⁹F NMR Probes: The fluorine atom provides a unique spectroscopic handle for non-invasive monitoring of peptide conformation, folding, and binding events in complex biological milieu due to the high sensitivity and low background of ¹⁹F NMR.[1][4][6]

-

Medicinal Chemistry: The ability to fine-tune peptide conformation and stability makes this compound a valuable building block in the development of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic properties.[2][4]

Quantitative Data Summary

The incorporation of (4R)-fluoroproline has a quantifiable impact on peptide conformation and stability. The following tables summarize key findings from the literature.

| Parameter | Peptide System | Effect of (4R)-fluoroproline (Flp) | Reference |

| PPII Helix Stability | Host-guest peptides with C-terminal Flp triplets | Increases the transition barrier of PPII → PPI conversion by 1.53 kJ mol⁻¹ | [5] |

| Amide Bond Conformation | Model Peptides | Strongly favors the trans isomer of the preceding peptide bond | [3] |

| Collagen Triple Helix Stability | Collagen mimetic peptides | Increased thermostability compared to hydroxyproline-containing peptides | [2] |

| Fluorinated Proline Derivative | Peptide Context | ¹⁹F NMR Chemical Shift (δ, ppm) | Reference |

| (4R)-fluoroproline (Flp) | Ac-TYFlpN-NH₂ | ~ -178 | [1] |

Experimental Protocols

Two primary methods are employed for incorporating (4R)-fluoroproline into synthetic peptides: direct coupling using the protected amino acid and on-resin modification via "proline editing."

Protocol 1: Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for incorporating this compound into a peptide sequence using manual or automated Fmoc-based SPPS.

Materials:

-

Rink Amide resin or other suitable solid support

-

This compound

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, DIC)

-

Base (e.g., DIPEA, Collidine)

-

Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIPS/H₂O)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard protocols.

-

Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF.

-

Incorporation of this compound:

-

Dissolve this compound (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.

-

Add a base such as DIPEA (6 equivalents) to the solution.

-

Add the activated amino acid solution to the deprotected peptide-resin and allow to react for 1-2 hours.

-

-

Chain Elongation: Continue the peptide chain elongation by repeating the deprotection and coupling steps with the subsequent Fmoc-amino acids.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: On-Resin Synthesis via "Proline Editing"

This elegant method allows for the synthesis of peptides containing (4R)-fluoroproline starting from the more readily available Fmoc-(4R)-hydroxyproline (Fmoc-Hyp).[1][7][8]

Materials:

-

Solid-phase peptide synthesis resin

-

Fmoc-(4R)-hydroxyproline

-

Trityl chloride or other suitable protecting group for the hydroxyl function

-

Fluorinating agent (e.g., DAST or morpholinosulfur trifluoride)

-

Other reagents and solvents for standard Fmoc-SPPS

Procedure:

-

Incorporate Fmoc-Hyp: Couple Fmoc-(4R)-hydroxyproline to the growing peptide chain on the solid support.

-

Protect the Hydroxyl Group: Protect the hydroxyl group of the Hyp residue, for example, as a trityl ether.

-

Complete Peptide Synthesis: Continue with standard Fmoc-SPPS to complete the desired peptide sequence.

-

Orthogonal Deprotection: Selectively remove the trityl protecting group from the hydroxyproline (B1673980) residue using dilute TFA (e.g., 2% in DCM).

-

On-Resin Fluorination:

-

Swell the resin in an appropriate anhydrous solvent.

-

Treat the resin with a fluorinating agent such as DAST to convert the hydroxyl group to a fluorine atom with inversion of stereochemistry, yielding the (4S)-fluoroproline derivative. For the (4R) derivative, one would need to start with (4S)-hydroxyproline or perform a Mitsunobu reaction to invert the stereocenter of (4R)-hydroxyproline to (4S)-hydroxyproline on the resin before fluorination.

-

-

Cleavage and Purification: Cleave the final peptide from the resin and purify as described in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for peptide synthesis and analysis.

Caption: Proline editing workflow on a solid support.

Caption: Conformational effects of (4R)-fluoroproline.

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. raineslab.com [raineslab.com]

Application Notes and Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (4R)-1-Boc-4-fluoro-D-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-1-Boc-4-fluoro-D-proline is a valuable building block in peptide synthesis for introducing conformational constraints and for 19F NMR studies. The fluorine substituent at the C4 position of the proline ring significantly influences the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the preceding peptide bond, making it a powerful tool for designing peptides with specific secondary structures and enhanced stability.[1][2][3][4][5][6] This document provides a detailed protocol for the incorporation of this compound into a peptide chain using Boc-based solid-phase peptide synthesis (SPPS).

While the direct coupling of fluorinated prolines can sometimes be challenging due to steric hindrance, this protocol outlines the key steps and considerations for successful synthesis.[1] An alternative "proline editing" strategy, which involves the post-synthetic modification of a hydroxyproline (B1673980) residue, has also been described in the literature.[7]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the solid-phase synthesis of a peptide containing this compound on a 0.1 mmol scale. Please note that specific yields and purities can vary depending on the peptide sequence and coupling efficiency.

| Parameter | Value | Notes |

| Resin | ||

| Type | Merrifield or PAM Resin | Standard for Boc-based synthesis.[8] |

| Substitution Level | 0.4 - 0.8 mmol/g | A lower substitution is often preferred for complex peptides. |

| Starting Resin Amount | 250 mg (for 0.4 mmol/g loading) | To achieve a 0.1 mmol synthesis scale. |

| Amino Acid Coupling | ||

| Boc-Amino Acid | 3 - 4 equivalents | Relative to the resin's theoretical loading. |

| Coupling Reagent (e.g., HBTU/HOBt) | 3 - 4 equivalents | Recommended for potentially sterically hindered couplings.[9] |

| Base (DIPEA) | 6 - 8 equivalents | |

| Coupling Time | 2 - 4 hours | May require longer coupling times or double coupling for this compound. |

| Boc Deprotection | ||

| Reagent | 50% TFA in DCM | Standard reagent for Boc removal.[8] |

| Reaction Time | 1 x 5 min + 1 x 20 min | |

| Cleavage | ||

| Reagent | Anhydrous HF | Standard for Boc/Bzl strategy.[8] |

| Scavengers | Anisole, p-cresol | To prevent side reactions. |

| Reaction Time | 1 - 2 hours at 0°C | |

| Expected Yield (crude) | 60 - 80% | Highly sequence-dependent. |

| Purity (crude) | 50 - 70% | Dependent on coupling efficiency and side reactions. |

Experimental Protocols

This protocol details the manual Boc-SPPS for incorporating this compound into a peptide sequence.

Resin Preparation and First Amino Acid Loading

-

Resin Swelling: Place the appropriate amount of Merrifield or PAM resin in a reaction vessel. Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.

-

First Amino Acid Attachment (for Merrifield Resin):

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.

-

Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM. Dry the resin under vacuum.

-

Peptide Chain Elongation: A Single Coupling Cycle

The following steps are repeated for each amino acid in the peptide sequence.

2.1. Boc Deprotection

-

Swell the peptide-resin in DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 5 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[8]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (B130326) (IPA) (2x).

2.2. Neutralization

-

Wash the resin with DCM (2x).

-

Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin.

-

Agitate for 5 minutes. Repeat this step.

-

Wash the resin thoroughly with DCM (5x).

2.3. Amino Acid Coupling (Incorporation of this compound)

-

In a separate vial, dissolve this compound (3-4 eq.), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.

-

Add DIPEA (6-8 eq.) to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the deprotected and neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Note: Due to the potential for steric hindrance with fluorinated prolines, monitoring the coupling reaction with a Kaiser test (for primary amines) or an isatin (B1672199) test (for secondary amines like proline) is recommended. If the coupling is incomplete, a second coupling can be performed with fresh reagents.

-

-

Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

Final Deprotection and Cleavage

-

Final Boc Deprotection: Perform the Boc deprotection as described in step 2.1.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and methanol, then dry under high vacuum for at least 4 hours.

-

HF Cleavage:

-

Caution: Anhydrous hydrogen fluoride (B91410) (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Place the dried peptide-resin in the HF cleavage vessel.

-

Add scavengers (e.g., anisole, p-cresol) to the vessel.

-

Cool the vessel to 0°C.

-

Carefully condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

-

Peptide Precipitation and Purification:

-

Wash the residue with cold diethyl ether to precipitate the crude peptide.

-

Collect the crude peptide by filtration or centrifugation.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

-

Disclaimer: This protocol is intended as a guideline. Researchers should adapt the procedures based on their specific peptide sequence, available equipment, and safety protocols. Optimization of coupling times and reagent equivalents may be necessary to achieve the desired purity and yield.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. americanpeptidesociety.org [americanpeptidesociety.org]

- 3. scispace.com [scispace.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. bachem.com [bachem.com]

Applications of Fluorinated Proline in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets.[1] Among fluorinated amino acids, fluorinated prolines have emerged as particularly powerful tools in peptide and protein engineering, as well as in the design of small molecule therapeutics.[2]

This document provides detailed application notes and experimental protocols for the use of fluorinated prolines in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these building blocks in their work.

Conformational Control and Peptide Stability

One of the most significant applications of fluorinated prolines is their ability to modulate the conformational properties of peptides and proteins.[3] The substitution of fluorine on the proline ring, particularly at the 4-position, exerts a strong stereoelectronic effect that influences the pyrrolidine (B122466) ring pucker and the cis-trans isomerization of the preceding peptide bond.[3]

-

(4R)-Fluoroproline ((4R)-FPro) favors a Cγ-exo ring pucker, which promotes a trans amide bond conformation. This pre-organization can enhance the stability of secondary structures like the polyproline II (PPII) helix found in collagen.[4][5]

-

(4S)-Fluoroproline ((4S)-FPro) favors a Cγ-endo ring pucker, which can stabilize cis amide bond conformations.[6]

This conformational control has been effectively utilized to enhance the thermal stability of collagen mimetic peptides. The incorporation of (4R)-FPro in the Yaa position of (Xaa-Yaa-Gly)n repeating units leads to a significant increase in the melting temperature (Tm) of the collagen triple helix.[4][7]

Data Presentation: Thermal Stability of Fluorinated Collagen Mimetic Peptides

| Peptide Sequence | 4-Substituted Proline | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. (Pro-Pro-Gly)10 | Reference |

| (Pro-Pro-Gly)10 | Proline (unsubstituted) | 24 | - | [8] |

| (Pro-Hyp-Gly)10 | (4R)-Hydroxyproline | 41 | +17 | [8] |

| (Pro-(4R)-FPro-Gly)10 | (4R)-Fluoroproline | 45 | +21 | [4] |

| (Pro-(4S)-FPro-Gly)10 | (4S)-Fluoroproline | Does not form a stable triple helix | - | [9] |

| ((4S)-FPro-Pro-Gly)10 | (4S)-Fluoroproline | Forms a triple helix | N/A | [9] |

Note: Hyp refers to (4R)-Hydroxyproline. Melting temperatures can vary based on experimental conditions such as peptide concentration and buffer composition.

Experimental Protocol: Determination of Peptide Thermal Stability by Circular Dichroism (CD) Spectroscopy

This protocol outlines the determination of the melting temperature (Tm) of a fluorinated collagen mimetic peptide.

1. Materials:

- Fluorinated collagen mimetic peptide (lyophilized powder)

- Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4)

- CD spectropolarimeter equipped with a temperature controller

- Quartz cuvette with a 1 mm path length

2. Procedure:

- Sample Preparation: Dissolve the lyophilized peptide in the phosphate buffer to a final concentration of 0.2 mg/mL. Degas the solution before use.

- Instrument Setup:

- Set the CD spectropolarimeter to monitor the ellipticity at a fixed wavelength, typically 220 nm for collagen-like peptides, which corresponds to the polyproline II helix conformation.[10]

- Set the temperature range for the thermal scan (e.g., from 10 °C to 80 °C).

- Set the heating rate (e.g., 1 °C/min).[10]

- Set the equilibration time at each temperature step (e.g., 30 seconds).[10]

- Data Acquisition:

- Blank the instrument with the phosphate buffer in the cuvette.

- Load the peptide solution into the cuvette.

- Start the thermal denaturation program. The instrument will record the ellipticity as a function of temperature.

- Data Analysis:

- Plot the ellipticity at 220 nm versus temperature.

- The data will typically show a sigmoidal curve representing the transition from the folded (triple-helical) to the unfolded state.

- The melting temperature (Tm) is the temperature at the midpoint of this transition, which can be determined by finding the maximum of the first derivative of the melting curve.[11]

Enzyme Inhibition

Fluorinated prolines can be incorporated into small molecule inhibitors to enhance their potency and selectivity. The conformational constraints imposed by the fluorinated proline can orient the inhibitor optimally within the enzyme's active site, leading to improved binding affinity.

A notable example is the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment.[12] The incorporation of a fluorinated proline analog at the P1 position of dipeptide inhibitors can significantly impact their inhibitory activity.

Data Presentation: Inhibition of Dipeptidyl Peptidase IV (DPP-IV) by Fluorinated Proline Analogs

| Inhibitor | P1 Position | Ki (nM) | Reference |

| Vildagliptin | Cyanopyrrolidide | 13 | [13] |

| Saxagliptin | Cyanopyrrolidide | 1.3 | [13] |

| Des-fluoro sitagliptin | Piperazine | 27 | [12] |

Note: While not all listed inhibitors contain a classic fluorinated proline, they highlight the importance of proline mimetics and the impact of fluorine in this class of compounds.

Experimental Protocol: DPP-IV Inhibition Assay

This protocol describes a continuous fluorescent assay to determine the inhibitory activity of compounds against human DPP-IV.

1. Materials:

- Recombinant human DPP-IV

- Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

- Assay buffer: 100 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA

- Test compound (fluorinated proline-containing inhibitor) dissolved in DMSO

- 96-well black microplate

- Fluorescence plate reader

2. Procedure:

- Reagent Preparation:

- Prepare a stock solution of the test compound in DMSO. Create a dilution series in the assay buffer.

- Prepare a solution of DPP-IV in the assay buffer.

- Prepare a solution of Gly-Pro-AMC in the assay buffer.

- Assay Protocol:

- To each well of the microplate, add:

- Assay buffer

- Test compound solution (or vehicle for control)

- DPP-IV solution

- Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

- Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

- Data Acquisition:

- Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C.

- Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes.

- Data Analysis:

- Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

- Plot the reaction velocity as a function of the inhibitor concentration.

- Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) to determine the IC50 or Ki value.

Probing Protein Structure and Function with ¹⁹F NMR

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion.[14][15] Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to study the structure, dynamics, and interactions of fluorinated molecules.[15]

Incorporating fluorinated prolines into peptides and proteins allows for the site-specific introduction of a ¹⁹F NMR probe. The chemical shift of the fluorine atom is highly sensitive to its local environment, providing valuable information on:

-

Cis-trans isomerization of the prolyl bond, as the two isomers often give rise to distinct ¹⁹F NMR signals.[1]

-

Conformational changes upon ligand binding or protein folding.

-

Protein-protein interactions.

Experimental Protocol: ¹⁹F NMR Analysis of a Fluorinated Proline-Containing Peptide

This protocol outlines the basic steps for acquiring and analyzing a 1D ¹⁹F NMR spectrum of a peptide containing a 4-fluoroproline (B1262513) residue.

1. Materials:

- Lyophilized fluorinated peptide

- NMR buffer (e.g., 10 mM phosphate buffer, pH 7.4, in 90% H₂O/10% D₂O)

- NMR spectrometer equipped with a ¹⁹F-capable probe

- NMR tubes

2. Procedure:

- Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of approximately 0.1-1 mM.

- Instrument Setup:

- Tune and match the NMR probe for the ¹⁹F frequency.

- Set the temperature (e.g., 298 K).

- Data Acquisition:

- Acquire a 1D ¹⁹F NMR spectrum. A simple pulse-acquire sequence is often sufficient.

- To obtain quantitative data on the populations of different conformers (e.g., cis and trans isomers), ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time).[16]

- Proton decoupling is often used to simplify the spectrum and improve signal-to-noise.

- Data Processing and Analysis:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the spectrum and perform baseline correction.

- Integrate the signals corresponding to the different fluorine environments (e.g., cis and trans isomers). The relative integrals provide the population of each species.

- The chemical shifts of the ¹⁹F signals can be compared under different conditions (e.g., in the presence and absence of a binding partner) to monitor environmental changes.

Metabolic Stability Enhancement

The introduction of fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[17] Replacing a metabolically labile proline residue with a fluorinated proline can be an effective strategy to improve the pharmacokinetic profile of a peptide or small molecule.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a fluorinated compound.

1. Materials:

- Test compound (fluorinated proline-containing molecule)

- Pooled human liver microsomes

- NADPH regenerating system (or NADPH)

- Phosphate buffer (e.g., 100 mM, pH 7.4)

- Acetonitrile (B52724) (ACN) containing an internal standard for quenching and sample preparation

- 96-well plate

- Incubator/shaker set to 37 °C

- LC-MS/MS system

2. Procedure:

- Incubation:

- Prepare a reaction mixture containing the test compound, liver microsomes, and phosphate buffer in a 96-well plate.

- Pre-incubate the plate at 37 °C for a few minutes.

- Initiate the metabolic reaction by adding the NADPH regenerating system.

- Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.[18]

- Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

- LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

- Data Analysis:

- Plot the natural logarithm of the percentage of the parent compound remaining versus time.

- The slope of this line gives the elimination rate constant (k).

- Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

- Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the assay.[19]

Positron Emission Tomography (PET) Imaging

Fluorine-18 (¹⁸F) is a positron-emitting isotope with a convenient half-life of approximately 110 minutes, making it ideal for PET imaging.[20] ¹⁸F-labeled fluoroprolines, such as cis-4-[¹⁸F]fluoro-L-proline, have been developed as PET tracers to visualize processes involving collagen synthesis, which is upregulated in conditions like fibrosis and some cancers.

Experimental Protocol: PET Imaging with cis-4-[¹⁸F]fluoro-L-proline

This is a general outline of a preclinical PET imaging study. Human imaging protocols are more complex and require institutional review board approval.

1. Materials:

- cis-4-[¹⁸F]fluoro-L-proline (synthesized and purified under sterile conditions)

- Animal model (e.g., mouse or rat model of fibrosis)

- PET/CT scanner

- Anesthesia system

2. Procedure:

- Radiotracer Administration: Anesthetize the animal and inject a known amount of cis-4-[¹⁸F]fluoro-L-proline intravenously (e.g., via tail vein).[20]

- Uptake Period: Allow the radiotracer to distribute throughout the body for a specific period (e.g., 60 minutes).

- PET/CT Scanning:

- Position the anesthetized animal in the PET/CT scanner.

- Acquire a CT scan for anatomical reference and attenuation correction.

- Acquire a static or dynamic PET scan over the region of interest (e.g., the liver in a model of liver fibrosis).[21]

- Image Reconstruction and Analysis:

- Reconstruct the PET and CT images.

- Fuse the PET and CT images to correlate radiotracer uptake with anatomical structures.

- Draw regions of interest (ROIs) over the target organ and other tissues to quantify the radiotracer uptake, often expressed as Standardized Uptake Value (SUV).

Synthesis of Fluorinated Prolines and their Incorporation into Peptides

Synthesis of N-Boc-(2S,4R)-4-fluoroproline

A common route to synthesize 4-fluoroprolines starts from the readily available (2S,4R)-4-hydroxyproline. The following is a representative procedure.

1. Materials:

- N-Boc-(2S,4R)-4-hydroxyproline methyl ester

- Deoxyfluorinating agent (e.g., DAST or Deoxo-Fluor®)

- Anhydrous dichloromethane (B109758) (DCM)

- Sodium bicarbonate solution

- Anhydrous magnesium sulfate

- Silica (B1680970) gel for column chromatography

2. Procedure:

- Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.

- Slowly add the deoxyfluorinating agent to the cooled solution.

- Allow the reaction to warm to room temperature and stir overnight.

- Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

- Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

- Purify the crude product by silica gel column chromatography to yield N-Boc-(2S,4S)-4-fluoroproline methyl ester (note the inversion of stereochemistry).

- Hydrolyze the methyl ester using standard conditions (e.g., LiOH in THF/water) to obtain the final product, N-Boc-(2S,4S)-4-fluoroproline.

Incorporation of Fluorinated Proline into Peptides via Fmoc-SPPS